The pyridine ring is a common core structure found in many biologically active molecules. It can participate in hydrogen bonding and pi-pi stacking interactions with other molecules, which can be crucial for binding to protein targets .
The presence of the trifluoromethyl group (CF3) can enhance the molecule's metabolic stability and improve its membrane permeability .
The imidazole moiety is present in histidine, an essential amino acid. Molecules containing imidazole rings can act as histamine H3 receptor antagonists or ligands for other enzymes .
The carboxylic acid group (COOH) can participate in hydrogen bonding and ionic interactions, which can be important for molecular recognition and binding to biological targets .
Based on the presence of these functional groups, 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- could potentially be investigated for its activity in various areas such as:
3-Pyridinecarboxylic acid, commonly known as nicotinic acid, is an aromatic heterocyclic compound with the molecular formula and a molecular weight of approximately 123.11 g/mol. It is a derivative of pyridine, characterized by a carboxylic acid group attached to the third carbon of the pyridine ring. This compound is notable for its role in human nutrition as a form of vitamin B3, essential for various metabolic processes and the synthesis of nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), which are crucial for cellular respiration and energy production .
3-Pyridinecarboxylic acid exhibits significant biological activity:
The synthesis of 3-Pyridinecarboxylic acid can be achieved through various methods:
3-Pyridinecarboxylic acid has diverse applications:
Research into the interactions of 3-Pyridinecarboxylic acid has revealed its potential effects on various biological pathways:
Several compounds share structural similarities with 3-Pyridinecarboxylic acid. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Picolinic Acid | Found in the human body; involved in metal ion chelation. | |
Isonicotinic Acid | Used in pharmaceuticals; differs by carboxyl position. | |
2-Hydroxypyridine | Exhibits different biological activities; less acidic than nicotinic acid. | |
4-Pyridinecarboxylic Acid | Similar structure but distinct properties; used as an intermediate in drug synthesis. |
The uniqueness of 3-Pyridinecarboxylic acid lies in its dual role as both a nutrient essential for human health and a versatile compound in synthetic chemistry. Its well-documented health benefits, particularly regarding cardiovascular health and metabolic processes, set it apart from other pyridine derivatives that may not possess such significant biological roles .